molecular formula C13H18ClN3O4S B13207138 N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide

N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide

Cat. No.: B13207138
M. Wt: 347.82 g/mol
InChI Key: ZUQZCMMIIYGAIH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-2-(methylamino)acetamide under IUPAC guidelines. This nomenclature reflects its core structure: a chloro-substituted phenyl ring bearing a morpholine-4-sulfonyl group at the 3-position, linked via an acetamide bridge to a methylamino moiety. The molecular formula C₁₃H₁₈ClN₃O₄S corresponds to a molecular weight of 347.82 g/mol .

A structural breakdown reveals:

  • Aromatic core : A para-chlorinated benzene ring with a sulfonamide substituent.
  • Sulfonamide group : A morpholine ring (C₄H₈NO) connected via a sulfonyl (-SO₂-) bridge.
  • Acetamide side chain : A methylamino group (-NHCH₃) attached to a carbonyl-bearing ethylene spacer.
Property Value
Molecular Formula C₁₃H₁₈ClN₃O₄S
Molecular Weight 347.82 g/mol
InChI Code 1S/C13H18ClN3O4S/c1-15-9-13(18)16-10-2-3-11(14)12(8-10)22(19,20)17-4-6-21-7-5-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18)
InChI Key ZUQZCMMIIYGAIH-UHFFFAOYSA-N

The hydrochloride salt form of this compound (CAS 1173052-99-7) has the formula C₁₃H₁₉Cl₂N₃O₄S , incorporating an additional chlorine atom.

Crystallographic Structure and Conformational Isomerism

While direct X-ray crystallographic data for this specific compound is unavailable, structural analogs provide insights into its likely conformation. The morpholine ring typically adopts a chair conformation , with the sulfonyl group occupying an axial position to minimize steric hindrance. The acetamide side chain likely exhibits restricted rotation due to conjugation between the carbonyl group and the adjacent nitrogen, favoring a planar geometry.

Key stereoelectronic features include:

  • Sulfonyl group geometry : The tetrahedral sulfur atom creates a 109.5° bond angle between the oxygen atoms, stabilizing the molecule via resonance with the adjacent aromatic system.
  • Chloro substituent effects : The electron-withdrawing chlorine atom at the phenyl ring’s 4-position induces partial positive charge localization, potentially influencing intermolecular interactions.

Comparative analysis of related N-(chlorophenyl)acetamides suggests that the methylamino group adopts a gauche conformation relative to the carbonyl oxygen, optimizing hydrogen-bonding opportunities.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons: Two doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) for the ortho-chloro-substituted phenyl ring.
    • Morpholine protons: Multiplet at δ 3.6–3.8 ppm (CH₂ groups) and δ 2.8–3.0 ppm (N-CH₂).
    • Methylamino group: Singlet at δ 2.4 ppm (N-CH₃).
  • ¹³C NMR :

    • Carbonyl carbon: δ 168–170 ppm.
    • Sulfonyl-attached quaternary carbon: δ 142–145 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch).
  • Sulfonyl S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹ .
  • N-H bending vibrations at 1540 cm⁻¹ (amide II band).
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 347.82 (C₁₃H₁₈ClN₃O₄S⁺).
  • Fragmentation pattern dominated by cleavage of the sulfonamide bond (m/z 199) and loss of morpholine (m/z 252).

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations on analogous systems predict the following electronic characteristics:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity suitable for further functionalization.
  • Electrostatic Potential :
    • Negative potential localized on sulfonyl oxygens and carbonyl oxygen.
    • Positive potential at the methylamino nitrogen and chloro-substituted phenyl ring.

Molecular dynamics simulations suggest the compound adopts a folded conformation in solution, with the morpholine ring positioned over the aromatic system to stabilize via van der Waals interactions. Charge density analysis reveals significant electron delocalization across the sulfonamide-amide system, contributing to its thermal stability.

Properties

Molecular Formula

C13H18ClN3O4S

Molecular Weight

347.82 g/mol

IUPAC Name

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C13H18ClN3O4S/c1-15-9-13(18)16-10-2-3-11(14)12(8-10)22(19,20)17-4-6-21-7-5-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18)

InChI Key

ZUQZCMMIIYGAIH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)phenyl Derivatives

The core intermediate, 4-chloro-3-(morpholine-4-sulfonyl)phenyl , can be synthesized via sulfonylation of a suitably substituted phenol or aniline derivative:

Step Reagents & Conditions Description
A. Preparation of 4-chloro-3-aminophenol Chlorination of phenol derivatives Introduces the chloro and amino groups onto the aromatic ring.
B. Sulfonylation Morpholine-4-sulfonyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane) Reacts with the amino group to form the sulfonamide linkage, yielding the sulfonylphenyl intermediate.

Patent literature indicates that sulfonyl chlorides are typically used for such transformations, with reaction temperatures maintained around 0°C to room temperature to control selectivity and prevent side reactions.

Formation of the Acetamide Moiety

Synthesis of 2-(Methylamino)acetamide

The methylamino acetamide fragment can be prepared via:

  • Acylation of methylamine with chloroacetyl chloride or acetic anhydride.
  • Alternatively, nucleophilic substitution of chloroacetamide with methylamine.

This step often employs solvents like N,N-dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium bicarbonate to facilitate the reaction.

Coupling with the Aromatic Core

The aminoacetamide is then coupled with the sulfonylphenyl intermediate through nucleophilic substitution or amide bond formation:

  • Amide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU can be employed.
  • The reaction typically occurs in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.

Final Assembly and Purification

Amine Functionalization

The methylamino group is introduced either through direct substitution or via reductive amination, depending on the specific synthetic route.

Salt Formation and Crystallization

The compound can be converted into its hydrochloride salt for improved stability and solubility. Crystallization techniques, including solvent evaporation or cooling, are used to isolate pure polymorphic forms, as detailed in recent patent disclosures.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Temperature Notes
Sulfonylation Morpholine-4-sulfonyl chloride Dichloromethane 0°C to RT Controlled addition to prevent side reactions
Acetamide formation Chloroacetyl chloride + methylamine DMF RT to 40°C Excess methylamine ensures complete conversion
Coupling Carboxylic acid derivative + amine DMF or DMSO RT to 50°C Use of coupling agents recommended
Crystallization Ethanol or acetonitrile Cooling 0°C to RT For polymorph control

Research and Patent Sources

  • Patent US6335350B1 describes the synthesis of acetamide derivatives with antiviral activity, employing halogenation, sulfonylation, and amide coupling steps, aligning with the methods discussed.
  • Patent WO2009057133A2 details the synthesis of related phenoxy acetamide compounds, emphasizing the use of various solvents and bases at elevated temperatures for cyclization and sulfonylation reactions.
  • Recent patent US20210188778A1 elaborates on polymorphic forms and micronization techniques, highlighting the importance of solvent choice and milling conditions in preparing pharmaceutical-grade compounds.

Summary of Key Preparation Parameters

Parameter Typical Range Purpose
Reaction temperature -15°C to 55°C Control reaction rate and selectivity
Solvent Dichloromethane, DMF, DMSO Solubilize reactants and facilitate coupling
Base Pyridine, potassium carbonate, triethylamine Neutralize acids and promote nucleophilic substitution
Reaction time 2-8 hours Ensure complete conversion

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Chloro-N-{4-chloro-3-[(morpholin-4-yl)sulfonyl]phenyl}acetamide (XX0)
  • Molecular Formula : C₁₂H₁₄Cl₂N₂O₄S
  • Key Differences: Replaces the methylamino group with a chlorine atom.
  • The dual chlorine substituents increase lipophilicity but may reduce solubility .
N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3)
  • Molecular Formula: C₉H₇ClF₃NO
  • Key Differences : Substitutes morpholine sulfonyl with a trifluoromethyl group.
  • Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it favorable for blood-brain barrier penetration. However, reduced polarity may limit solubility in aqueous environments .
N-[4-Chloro-2-nitrophenyl]-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Key Differences : Features a nitro group and methylsulfonyl instead of morpholine sulfonyl.
  • Methylsulfonyl is less polar than morpholine sulfonyl, affecting solubility .

Modifications on the Acetamide Side Chain

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide Hydrochloride
  • Molecular Formula : C₁₀H₁₀ClF₃N₂O (free base)
  • Key Differences: Shares the methylamino group but replaces morpholine sulfonyl with trifluoromethyl.
  • Implications : The hydrochloride salt improves solubility. The trifluoromethyl group may enhance binding to hydrophobic pockets in target proteins compared to morpholine sulfonyl .
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide
  • Molecular Formula : C₁₃H₁₄ClFN₂O₃
  • Key Differences : Replaces sulfonyl with a morpholine carbonyl group.
  • This could decrease affinity for targets requiring strong polar interactions .
KCNQ2/Q3 Potassium Channel Openers (e.g., JM-S-9)
  • Structure : 2-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(cyclohexylmethyl)acetamide
  • Key Differences: Cyclohexylmethyl substituent instead of methylamino.
  • Implications: Bulky substituents like cyclohexylmethyl may enhance selectivity for potassium channels but reduce solubility. The methylamino group in the target compound could offer a balance between selectivity and bioavailability .
VEGFR3 Inhibitors (from QSAR Studies)
  • Example : N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide derivatives
  • Key Differences: Lack of morpholine sulfonyl and methylamino groups.
  • Implications : Acetamide derivatives with halogenated phenyl rings show moderate VEGFR3 inhibition (IC₅₀ values in µM range). The target compound’s morpholine sulfonyl group may improve binding to polar active sites .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide C₁₂H₁₅ClN₂O₄S 342.8 g/mol Morpholine sulfonyl, methylamino High polarity, moderate lipophilicity
2-Chloro-N-{4-chloro-3-[(morpholin-4-yl)sulfonyl]phenyl}acetamide (XX0) C₁₂H₁₄Cl₂N₂O₄S 377.3 g/mol Dual Cl, morpholine sulfonyl Increased lipophilicity, reduced H-bonding
N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 261.6 g/mol Trifluoromethyl High metabolic stability, lipophilic
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride C₁₀H₁₁ClF₃N₂O·HCl 296.1 g/mol Trifluoromethyl, methylamino (salt) Improved solubility, target affinity

Biological Activity

N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN₃O₄S
  • Molecular Weight : 384.28 g/mol
  • CAS Number : 852296-84-5
  • IUPAC Name : N-(4-chloro-3-(morpholinosulfonyl)phenyl)-2-(methylamino)acetamide

The compound features a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a methylamino acetamide moiety, which contribute to its pharmacological properties .

Research indicates that this compound interacts with various biological targets. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence cellular pathways related to cancer cell proliferation and apoptosis.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. For instance, it has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC₅₀ (µM) Effect
MCF710.5Inhibition of proliferation
A5498.2Induction of apoptosis
HCT1165.0Cell cycle arrest

These findings highlight the compound's ability to inhibit cancer cell growth and induce apoptosis in specific cell types .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential.

  • Absorption : The compound is expected to have moderate solubility due to its polar functional groups.
  • Distribution : Its lipophilicity suggests it may cross cellular membranes effectively.
  • Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations that could affect its activity.
  • Excretion : The elimination half-life needs further exploration through in vivo studies.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A study conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study reported IC₅₀ values ranging from 5 µM to 10 µM across different lines, indicating its potency as an anticancer agent .
  • Mechanistic Insights :
    Another research effort focused on elucidating the mechanisms behind its anticancer effects. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, we compare it with structurally similar compounds:

Compound Name Structural Features Notable Activities
N-[4-chloro-3-(pyridine-4-sulfonyl)phenyl]-2-(methylamino)acetamidePyridine instead of morpholineAntimicrobial activity
N-[3-fluoro-4-(morpholine-4-sulfonyl)phenyl]-2-(ethylamino)acetamideFluorine substitutionPotential anti-inflammatory properties
N-[4-bromo-3-(morpholine-4-sulfonyl)phenyl]-2-(dimethylamino)acetamideBromine substitutionEnzyme inhibition studies

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity .

Q & A

Q. What are the recommended synthetic routes for N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide?

A two-step approach is typically employed:

  • Step 1: Sulfonylation of 4-chloro-3-aminophenol with morpholine-4-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to introduce the sulfonyl group .
  • Step 2: Acetylation with 2-(methylamino)acetyl chloride or coupling via EDC/HOBt-mediated amide bond formation to attach the methylaminoacetamide moiety . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from toluene or ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for substituted phenyl), sulfonyl group (no direct proton), and methylamino protons (δ 2.8–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 363.0834 (calculated for C₁₃H₁₇ClN₂O₃S) .
  • X-ray crystallography : Resolve bond angles and dihedral planes (e.g., morpholine ring conformation) if single crystals are obtained .

Advanced Research Questions

Q. What strategies optimize the sulfonylation step yield?

Key parameters include:

  • Stoichiometry : Use 1.2 equivalents of morpholine-4-sulfonyl chloride to minimize side reactions .
  • Temperature control : Maintain ≤5°C during sulfonylation to suppress hydrolysis .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Post-reaction, aqueous workup (5% HCl) removes unreacted reagents, improving purity to >95% .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
  • Tandem MS/MS : Fragment ions (e.g., m/z 245.02 for sulfonyl-phenyl cleavage) can confirm structural motifs .
  • Database cross-referencing : Validate against PubChem CID entries (e.g., CID 1044232 for analogous acetamides) .

Q. What in vitro assays evaluate bioactivity against kinase targets?

  • Kinase inhibition assays : Use recombinant PI3K or PI4K enzymes with ATP-competitive luminescence assays (IC₅₀ determination) .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating activity with structural analogs like PIK-93 (IC₅₀ = 19 nM for PI4KIIIβ) .
  • Binding affinity studies : Surface plasmon resonance (SPR) with immobilized kinase domains quantifies dissociation constants (Kd) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity across studies?

Potential factors include:

  • Purity variance : HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) ensures ≥98% purity, as impurities >2% skew IC₅₀ values .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to enable cross-study comparisons .
  • Cell line variability : Use isogenic cell lines (e.g., PTEN-wildtype vs. mutant) to isolate compound-specific effects .

Spectroscopic Reference Table

TechniqueKey Data PointsReference
1H NMR (400 MHz, DMSO-d6) δ 7.65 (d, J=8.4 Hz, 1H, ArH), δ 3.68 (m, 4H, morpholine), δ 2.95 (s, 3H, N-CH₃)
HRMS (ESI+) [M+H]+: 363.0834 (C₁₃H₁₇ClN₂O₃S)
HPLC (UV 254 nm) Retention time: 12.3 min (95% acetonitrile/water)

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